

Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)thiazole

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of pyrazole-thiazole compounds as kinase inhibitors. These hybrid molecules have emerged as a promising class of therapeutic agents, demonstrating significant potential in targeting various protein kinases implicated in cancer and other diseases. The following sections offer a summary of their biological activity, experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.

Introduction to Pyrazole-Thiazole Kinase Inhibitors

Pyrazole and thiazole are privileged heterocyclic scaffolds in medicinal chemistry, known for their diverse pharmacological activities.^[1] The hybridization of these two moieties has led to the development of novel compounds with enhanced therapeutic potential, particularly as kinase inhibitors.^[2] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.^{[2][3]} Pyrazole-thiazole derivatives have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for targeted therapies.^{[4][5][6][7][8]}

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various pyrazole-thiazole and related hybrid compounds against different cancer cell lines and specific kinase targets.

Table 1: Cytotoxicity of Pyrazole-Thiadiazole Compounds against A549 Lung Cancer Cell Line[4]

Compound	IC50 (μM)
6d	5.176 ± 0.164
6g	1.537 ± 0.097
6j	8.493 ± 0.667

Table 2: Kinase Inhibitory Activity of Pyrazole-Thiadiazole and Thiazolyl-Pyrazoline Compounds[4][6]

Compound	Target Kinase	IC50 (μM)
6g	EGFR	0.024 ± 0.002
Thiazolyl-pyrazoline analog 1	EGFR	0.0407 ± 0.001
Thiazolyl-pyrazoline analog 2	EGFR	0.0325 ± 0.0022
Thiazolyl-pyrazoline analog 1	VEGFR-2	0.0784 ± 0.0015
Thiazolyl-pyrazoline analog 2	VEGFR-2	0.0430 ± 0.0024

Table 3: Cytotoxicity of Thiazole-Pyrazole Hybrid Compounds against Various Cancer Cell Lines[5][9][10]

Compound	Cell Line	Cancer Type	IC50 (μM)
IVc	MCF-7	Breast Cancer	126.98
5-Fluorouracil (Standard)	MCF-7	Breast Cancer	69.64
Compound 6a	OVCAR-4	Ovarian Cancer	1.569 ± 0.06
Compound 19m	MDA-MB-231	Breast Cancer	- (COX-2 IC50: 4.12)
Compound 29	HepG2	Liver Cancer	10.05
Compound 29	MCF-7	Breast Cancer	17.12
Compound 43	MCF-7	Breast Cancer	0.25
Doxorubicin (Standard)	MCF-7	Breast Cancer	0.95
Compound 46	HCT116	Colon Cancer	1.51
Compound 47	MCF-7	Breast Cancer	7.68

Table 4: Kinase Inhibitory Activity of Various Pyrazole-Based Compounds[2][10][11]

Compound	Target Kinase	IC50 / Ki
Compound 2h	BRAFV600E	0.05 μM (IC50)
Afuresertib	Akt1	0.08 nM (Ki)
Compound 2	Akt1	1.3 nM (IC50)
Compound 6	Aurora A	0.16 μM (IC50)
Compound 30	CDK2/cyclin A2	60% inhibition at 10 μM
Compound 46	PIM-1	0.60 μM (IC50)
Compound 47	PIM-1	0.67 μM (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-thiazole kinase inhibitors.

General Synthesis of Pyrazole-Thiadiazole Compounds[4][6]

A multi-step synthesis is typically employed for the generation of pyrazole-thiadiazole compounds. A general procedure involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine hydrate to create the pyrazole ring.[6] Subsequent reactions introduce the thiadiazole moiety.[4][6]

- **Step 1: Synthesis of Chalcone.** An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base like potassium hydroxide in methanol.[4]
- **Step 2: Synthesis of Pyrazole.** The resulting chalcone is refluxed with hydrazine hydrate in ethanol to yield the 4,5-dihydro-1H-pyrazole derivative.[4]
- **Step 3: Acylation.** The pyrazole is then reacted with 2-chloroacetyl chloride in a suitable solvent.
- **Step 4 & 5: Thiadiazole Formation.** The chloroacetylated pyrazole is further reacted to form the final pyrazole-thiadiazole hybrid compounds.[4]

In Vitro Cytotoxicity Assay (MTT Assay)[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 6×10^3 cells/well and incubated for 24 hours.[5]
- **Compound Treatment:** Cells are treated with various concentrations of the pyrazole-thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.^[5]

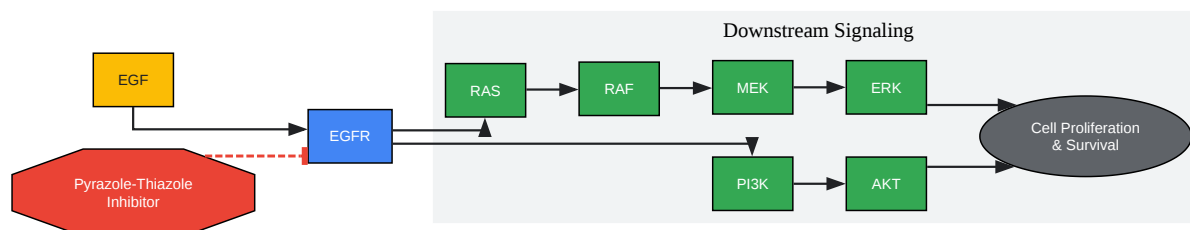
Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on specific kinase enzymes.

- Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.
- Reagents: The assay requires the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and a detection system.
- Procedure:
 - The kinase, substrate, and varying concentrations of the pyrazole-thiazole compound are pre-incubated in an assay buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined time at a specific temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
- Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

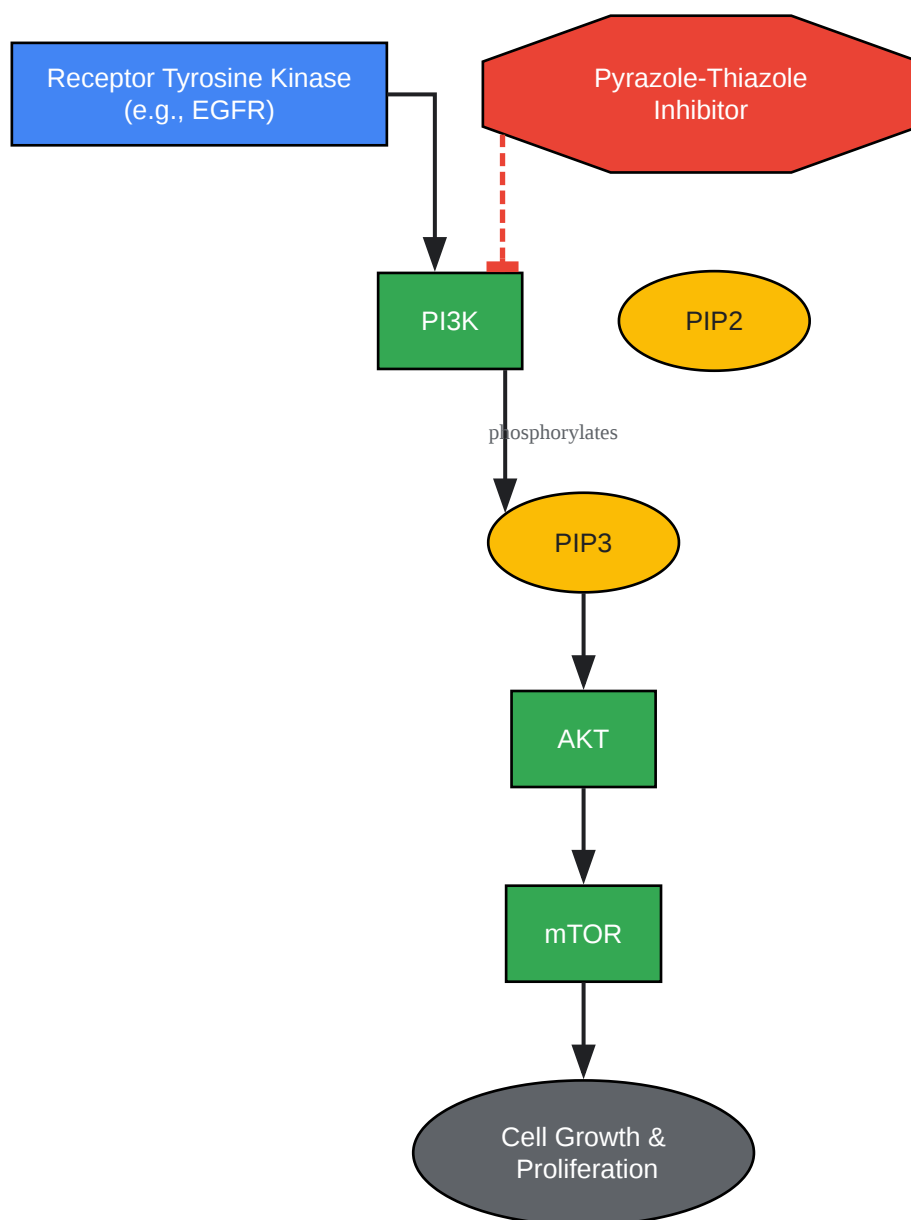
Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrazole-thiazole compounds and a general experimental workflow.



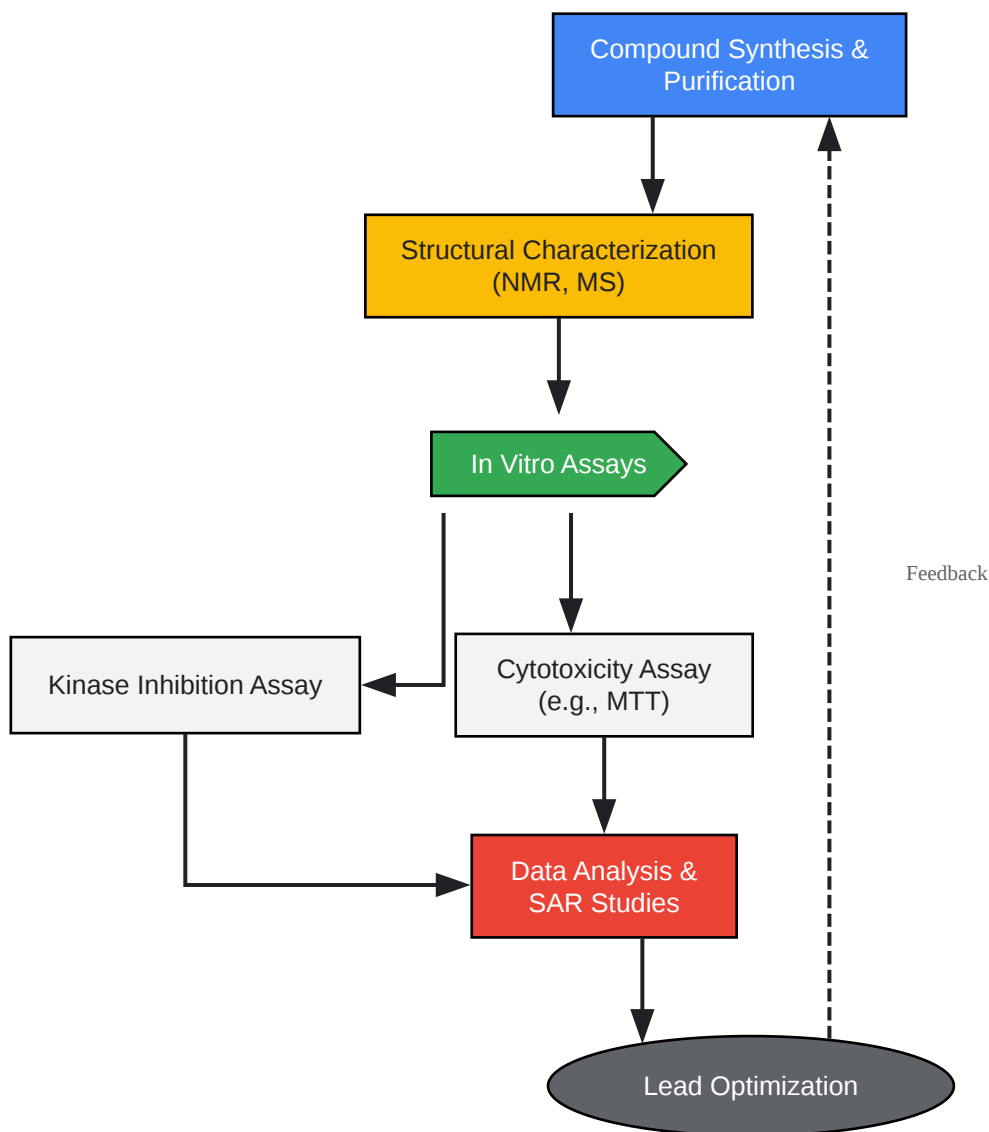
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Caption: EGFR signaling pathway and its inhibition.



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Caption: PI3K/AKT signaling pathway inhibition.



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Caption: Drug discovery workflow for inhibitors.

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